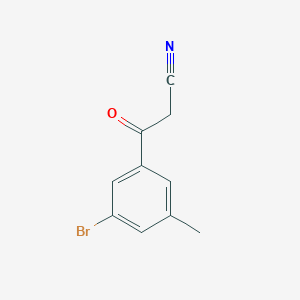

3-Bromo-5-methylbenzoylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

3-(3-bromo-5-methylphenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C10H8BrNO/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6H,2H2,1H3 |

InChI Key |

IGUUQEUTDQVJGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)CC#N |

Origin of Product |

United States |

The Significance of β Ketonitriles As Key Intermediates in Synthetic Methodologies

β-Ketonitriles, characterized by a nitrile group located beta (β) to a ketone, are a cornerstone of synthetic organic chemistry due to their remarkable versatility as multifunctional intermediates. nih.govrsc.orgbeilstein-journals.orgthieme-connect.comthieme-connect.com Their structure incorporates both an electrophilic carbonyl carbon and a nucleophilic α-carbon, alongside a nitrile group that can be hydrolyzed, reduced, or participate in cycloadditions. This dense arrangement of functional groups allows for a diverse array of chemical transformations.

Recent research highlights the extensive application of β-ketonitriles in synthesizing a wide variety of organic structures, including cyclic hydrocarbons, aromatic compounds, and particularly, heterocyclic systems. nih.govrsc.orgdntb.gov.ua They are invaluable precursors for building biologically active scaffolds such as chromenes, quinolines, pyridines, and pyrazoles. rsc.org The methodologies employed often involve elegant cascade, domino, or sequential reactions, showcasing the efficiency with which complex molecular frameworks can be assembled from these intermediates. rsc.orgrsc.org

The utility of β-ketonitriles extends significantly into medicinal chemistry. Many derivatives serve as starting materials for the synthesis of compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimalarial agents. rsc.org For instance, diaminopyrimidines, which can be prepared from β-ketonitriles, have shown potential as antiparasitic drugs. The development of greener and more efficient synthetic routes to β-ketonitriles, such as copper-catalyzed aerobic oxidative coupling, further enhances their accessibility and application in both academic and industrial research. organic-chemistry.org

Contextualization of Halogenated Benzoylacetonitriles in Contemporary Organic Synthesis

The introduction of halogen atoms onto the benzoylacetonitrile (B15868) scaffold creates a class of intermediates with enhanced synthetic potential. Halogenated organic compounds are fundamental building blocks in synthesis, primarily because the halogen atom serves as an excellent leaving group in nucleophilic substitution reactions and as a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). sydney.edu.au

Specifically, halogenated benzoylacetonitriles combine the inherent reactivity of the β-ketonitrile moiety with the selective reactivity of the carbon-halogen bond. google.com The type of halogen (fluorine, chlorine, bromine, iodine) and its position on the aromatic ring can precisely modulate the electronic properties and reactivity of the molecule, offering chemists fine control over subsequent transformations. For example, the presence of a bromine atom, as in 3-Bromo-5-methylbenzoylacetonitrile, provides a specific site for metal-catalyzed cross-coupling, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds, a key strategy in the synthesis of complex molecules and pharmaceutical agents.

Contemporary research continues to leverage these properties. For instance, rhodium-catalyzed reactions of benzoylacetonitrile with alkynes to form highly substituted pyridines demonstrate the power of this scaffold in generating molecular diversity. rsc.orgacs.org The strategic placement of halogens can influence the regioselectivity of such cyclization reactions. Furthermore, the use of halogenated benzoylacetonitriles in the synthesis of fullerene derivatives and other complex materials highlights their importance beyond medicinal chemistry. acs.org

Research Trajectory of 3 Bromo 5 Methylbenzoylacetonitrile As a Versatile Synthetic Precursor for Complex Architectures

Investigation of Established Synthetic Routes to β-Ketonitriles

Established methods for synthesizing β-ketonitriles, such as this compound, form the foundation of its production. thieme-connect.com These routes primarily rely on fundamental carbon-carbon bond-forming reactions and strategic functionalization of aromatic precursors.

The quintessential method for constructing the β-ketonitrile framework is the Claisen-type condensation reaction. This involves the acylation of a nitrile-stabilized carbanion with an appropriate ester. For the synthesis of a substituted benzoylacetonitrile, this typically involves reacting the anion of acetonitrile (B52724) with a substituted benzoic acid ester, such as methyl 3-bromo-5-methylbenzoate.

The reaction is generally initiated by a strong base, which deprotonates the α-carbon of acetonitrile to generate a nucleophilic cyanomethyl anion. This anion then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide group (e.g., methoxide) from the tetrahedral intermediate yields the target β-ketonitrile. nih.gov Common bases used for this transformation include sodium ethoxide, sodium amide, and potassium tert-butoxide. nih.gov The choice of base and solvent is critical to minimize side reactions, such as ester alcoholysis or self-condensation of the nitrile. nih.gov

A general representation of this condensation is as follows:

Step 1 (Deprotonation): A strong base removes a proton from acetonitrile (CH₃CN) to form the cyanomethyl anion (⁻CH₂CN).

Step 2 (Nucleophilic Acyl Substitution): The cyanomethyl anion attacks the carbonyl group of the 3-bromo-5-methylbenzoyl ester.

Step 3 (Elimination): The intermediate collapses, eliminating an alkoxide ion to form this compound.

This method is widely applicable and has been a cornerstone in the synthesis of various benzoylacetonitrile derivatives, which are valuable precursors for a range of heterocyclic compounds. tubitak.gov.trresearchgate.net

The synthesis of the required starting material, a 3-bromo-5-methyl-substituted benzene (B151609) derivative (like an ester or acid), involves careful application of electrophilic aromatic substitution reactions. The relative positioning of the bromo and methyl groups (meta to each other) dictates the synthetic strategy, as the directing effects of the substituents must be considered. libretexts.org

Two primary retrosynthetic pathways can be envisioned:

Bromination of a Methyl-substituted Precursor: Starting with a compound like 3-methylbenzoic acid or 3-methyltoluene. The methyl group is an ortho-, para-director. Therefore, direct bromination would not yield the desired 5-bromo isomer in high yield. Strategic blocking or more complex multi-step sequences would be necessary.

Methylation of a Bromo-substituted Precursor: This is often a more viable route. For instance, starting with 3-bromobenzoic acid. The bromo group and the carboxylic acid group are both deactivating and meta-directing. A Friedel-Crafts alkylation would be challenging on such a deactivated ring.

A more practical approach involves starting from a precursor where the substitution pattern is already set or can be readily achieved. For example, the synthesis of the precursor 3-bromo-5-methylbenzoic acid can be accomplished by the oxidation of 1-bromo-3,5-dimethylbenzene. In this reaction, potassium permanganate (B83412) (KMnO₄) is used to oxidize one of the two methyl groups to a carboxylic acid, leaving the other intact. chemicalbook.com The bromination of the aromatic ring itself can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst, depending on the nature of the substrate. mdpi.comorganic-chemistry.org The regioselectivity of the bromination is a critical factor, governed by the electronic properties of the substituents already present on the ring. mdpi.comuni-muenchen.de

The synthesis of β-ketonitriles is versatile, allowing for a range of starting materials and conditions to be employed, which can be adapted for the specific synthesis of this compound. nih.gov While the condensation of an ester with acetonitrile is common, variations exist.

For instance, different esters (methyl, ethyl, etc.) can be used, with the choice often depending on commercial availability and the ease of removing the corresponding alcohol byproduct. The nitrile component can also be varied, although acetonitrile is the most common for producing benzoylacetonitriles.

The reaction conditions offer a wide parameter space for optimization. The choice of base is particularly crucial; inexpensive options like potassium tert-butoxide (KOt-Bu) have been shown to be effective. nih.gov Solvents can range from the corresponding alcohol of the ester to ethereal solvents like tetrahydrofuran (B95107) (THF) or aprotic polar solvents. Temperature and reaction time are also key variables that are optimized to maximize yield and minimize the formation of impurities. organic-chemistry.org

Table 1: Comparison of Selected Reaction Conditions for β-Ketonitrile Synthesis

| Base | Solvent | Temperature | Typical Substrates | Reference |

| Potassium tert-butoxide (KOt-Bu) | Ethereal Solvents | Ambient | Esters, Lactones | nih.gov |

| Sodium Ethoxide | Ethanol (B145695) | Reflux | Benzoic Acid Esters | nih.gov |

| Cesium Carbonate | Toluene | 80 °C | Aldehydes (with NHC catalyst) | organic-chemistry.org |

| Sodium Hydride | Tetrahydrofuran (THF) | Reflux | Benzoic Acid Esters | google.com |

This table is interactive. Click on the headers to sort.

Advanced Synthetic Approaches and Methodological Refinements

Recent advancements in organic synthesis have led to more efficient, selective, and environmentally friendly methods for preparing β-ketonitriles.

Modern synthetic chemistry increasingly favors catalytic over stoichiometric approaches to improve reaction efficiency and reduce waste. Several catalytic protocols have been developed for the synthesis of β-ketonitriles.

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions have emerged as a powerful tool. One such method involves the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). organic-chemistry.orgacs.org This metal-free approach allows for the synthesis of β-ketonitriles under mild conditions and demonstrates a broad substrate scope with high functional group tolerance, often achieving excellent yields. organic-chemistry.orgacs.orgacs.org The mechanism involves the formation of a Breslow intermediate from the aldehyde and the NHC catalyst, which then participates in a single-electron transfer (SET) process. organic-chemistry.org

Palladium-Catalyzed Synthesis: Transition-metal catalysis offers another efficient route. A palladium-catalyzed addition of organoboron reagents to dinitriles has been developed. acs.org This method is practical, convenient, and highly selective, providing excellent functional-group tolerance and utilizing commercially available starting materials. acs.org The catalytic cycle is proposed to involve transmetallation of an arylboronic acid with the palladium catalyst, followed by coordination and carbopalladation of the nitrile group. acs.org

Nickel-Catalyzed Carbonylative Coupling: Nickel catalysts have been employed in the carbonylative coupling of α-bromonitriles and alkylzinc reagents to produce β-ketonitriles. researchgate.net This protocol tolerates a variety of functional groups and utilizes a stable nickel(II) pincer complex.

Table 2: Overview of Advanced Catalytic Protocols for β-Ketonitrile Synthesis

| Catalytic System | Reactants | Key Features | Reference |

| N-Heterocyclic Carbene (NHC) | Aldehydes, AIBN | Metal-free, mild conditions, high yields (>99%) | organic-chemistry.orgacs.org |

| Pd(acac)₂ / Bipyridine | Dinitriles, Arylboronic Acids | High selectivity, broad substrate scope | acs.org |

| Nickel(II) Pincer Complex | α-Bromonitriles, Alkylzinc Reagents | Good functional group tolerance | researchgate.net |

This table is interactive. Click on the headers to sort.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.com These principles can be applied to the synthesis of this compound in several ways.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as those using NHCs or palladium, are inherently more atom-economical than classical condensations that use stoichiometric amounts of base. organic-chemistry.orgacs.org

Use of Safer Solvents and Auxiliaries: Traditional syntheses often use volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, or minimizing solvent use altogether. nsf.govresearchgate.net For example, some brominations of activated aromatic compounds can be performed in water or methanol (B129727). organic-chemistry.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. The development of highly active catalysts that operate under mild conditions is a key aspect of this principle. organic-chemistry.orgresearchgate.net

Use of Catalysis: As discussed previously, catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste and often enabling more efficient reactions. uniovi.es The use of biocatalysts, such as enzymes, represents a frontier in green chemistry, offering high selectivity under mild aqueous conditions. rroij.comuniovi.es

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more economically viable. nsf.gov

Process Optimization and Scale-Up Investigations for Industrial Applicability

The transition of a synthetic protocol from a laboratory setting to industrial-scale production requires rigorous optimization of reaction parameters to ensure safety, cost-effectiveness, and high throughput. For this compound, optimization efforts would center on the most plausible synthetic routes, primarily the Claisen condensation.

Claisen Condensation Route: This is the most classical and widely documented method for preparing benzoylacetonitriles. researchgate.net The reaction involves the condensation of an appropriate ester, in this case, methyl 3-bromo-5-methylbenzoate, with acetonitrile in the presence of a strong base. researchgate.netwikipedia.org

Base and Solvent Selection: The choice of base is critical. While traditional methods used sodium alkoxides (e.g., sodium methoxide) or sodium amide, modern processes often favor safer and more manageable bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). researchgate.netbeilstein-journals.orgnih.gov A patent for the synthesis of a similar compound, 4-fluorobenzoylacetonitrile, specifies using an alkali metal as the base in acetonitrile, which can also act as the solvent, to achieve high purity and a yield exceeding 93%. google.com The use of ethereal solvents like diethyl ether or tetrahydrofuran (THF) is also common. wikipedia.org

Temperature and Reaction Time: Optimization of temperature is crucial for controlling reaction kinetics and minimizing side reactions. Claisen condensations are often initiated at room temperature or below and may require heating to reflux to drive the reaction to completion. Recent advancements in process chemistry have demonstrated that transferring such reactions to a continuous flow reactor can dramatically reduce reaction times from many hours to mere minutes. celonpharma.com In one study, a simple solvent switch from ethanol to THF enabled a reduction in reaction time from 20 hours to 10 minutes, with further optimization in a flow reactor shortening it to 2 minutes. celonpharma.com

Scale-Up and Flow Chemistry: For industrial applicability, continuous flow processing offers significant advantages over traditional batch processing. It allows for superior control over reaction exotherms, enhanced safety when handling strong bases and reactive intermediates, and improved product consistency. celonpharma.com The optimization for a flow process would involve adjusting flow rates, reactor temperature, and reagent concentrations to maximize space-time yield, a critical metric for industrial production. celonpharma.com

Palladium-Catalyzed Carbonylative Coupling: A more contemporary approach involves a one-pot, three-component reaction of an aryl iodide, carbon monoxide (CO), and trimethylsilylacetonitrile, catalyzed by palladium. acs.org

Catalyst and Ligand Optimization: While this method can proceed without an additional ligand, its efficiency is dependent on the palladium source and additives. acs.org Studies show that a combination of zinc fluoride (B91410) (ZnF₂) and copper(II) bromide (CuBr₂) is essential for achieving good yields. acs.org

Process Parameters: The pressure of carbon monoxide is a key parameter to optimize; one study found that a CO pressure of 10 atm was optimal, with lower pressures leading to a significant drop in yield. acs.org For scale-up, the primary challenges include the cost and recovery of the palladium catalyst and the safe handling of pressurized carbon monoxide gas.

Comparative Analysis of Synthetic Pathways: Efficiency, Atom Economy, and Sustainability

A comparative analysis of potential synthetic routes is essential for selecting the most suitable process for the industrial manufacture of this compound. The primary pathways considered are the Claisen condensation, the α-haloacetophenone substitution, and the palladium-catalyzed carbonylation.

| Metric | Pathway 1: Claisen Condensation | Pathway 2: α-Haloacetophenone Route | Pathway 3: Pd-Catalyzed Carbonylation |

| Starting Materials | Methyl 3-bromo-5-methylbenzoate, Acetonitrile | 3-Bromo-5-methylacetophenone, Brominating Agent, Alkali Cyanide | 1-Aryl-3-bromo-5-methylbenzene, CO, Trimethylsilylacetonitrile |

| Typical Yield | High (>90% reported for analogues) google.com | Moderate to Good | Good (up to 80% reported) acs.org |

| Atom Economy | High | Moderate | Moderate to Low |

| Key Reagents | Strong Base (e.g., NaH, KOt-Bu) beilstein-journals.orgnih.gov | Lachrymatory α-bromo ketones, Toxic Alkali Cyanides google.com | Palladium Catalyst, Pressurized CO, Metal Additives acs.org |

| Sustainability Issues | Use of hazardous strong bases; large solvent volumes in batch. | Generation of toxic byproducts; use of highly toxic cyanides. | Use of a toxic heavy metal catalyst; high-pressure gas; metal waste. |

| Scalability | Well-established; highly scalable, especially with flow chemistry. celonpharma.com | Challenging due to hazardous intermediates and reagents. google.com | Challenging due to catalyst cost/recovery and handling of CO gas. |

Efficiency: The Claisen condensation route generally offers the highest potential yields, with reports for analogous compounds exceeding 90%. google.com The palladium-catalyzed route also provides good yields, around 80%. acs.org The efficiency of the α-haloacetophenone route is often hampered by the multi-step nature and the difficulty in handling intermediates. google.com

Atom Economy: Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. jocpr.com The Claisen condensation is an addition reaction and is inherently atom-economical, with the main byproduct being an alcohol (e.g., methanol from a methyl ester). The α-haloacetophenone route involves a substitution, generating salt byproducts (e.g., NaBr), which lowers its atom economy. The palladium-catalyzed three-component coupling has a lower atom economy due to the use of a silyl-protected nitrile and the generation of stoichiometric metal salt byproducts from the additives.

Sustainability: From a green chemistry perspective, all pathways present challenges.

The Claisen condensation relies on strong, hazardous bases and often requires large volumes of anhydrous solvents. wikipedia.org However, modern approaches using more benign bases like KOt-Bu and catalytic amounts of additives like isopropanol (B130326) are being developed to improve the environmental profile. beilstein-journals.orgnih.gov

The α-haloacetophenone route is the least sustainable due to the use of highly toxic and lachrymatory α-bromo ketones and extremely hazardous alkali cyanides. google.com There is a strong drive to develop synthetic methods that avoid deadly reagents like KCN. tandfonline.com

The palladium-catalyzed route , while innovative, relies on a costly and toxic heavy metal catalyst, which must be removed from the final product and presents waste disposal challenges. acs.org The use of pressurized, toxic carbon monoxide gas also poses significant safety risks on an industrial scale.

Reactions Involving the Nitrile Functionality

The nitrile group of this compound is a key site for various chemical reactions, including nucleophilic additions, reductions, and hydrolysis, leading to a variety of functional group transformations.

Nucleophilic Addition Reactions and Transformations of the Cyano Group

The cyano group in benzoylacetonitrile derivatives is susceptible to nucleophilic attack. While specific studies on this compound are not extensively documented, the reactivity of analogous compounds suggests that it can participate in cyclization reactions to form heterocyclic systems. For instance, the reaction of substituted benzoylacetonitriles with hydrazines is a common method for the synthesis of pyrazole (B372694) derivatives. mdpi.com The reaction is believed to proceed through a hydrazone intermediate, followed by intramolecular cyclization involving the nitrile group.

Similarly, the synthesis of substituted pyridines can be achieved through condensation reactions of β-keto nitriles with various reagents. baranlab.orgbeilstein-journals.orgnih.gov These reactions highlight the versatility of the nitrile group in the construction of nitrogen-containing heterocycles.

Reduction Reactions of the Nitrile Moiety

The reduction of the nitrile group in this compound would be expected to yield the corresponding primary amine. Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. ethz.ch Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent and is typically used for the reduction of aldehydes and ketones. numberanalytics.commasterorganicchemistry.comjsynthchem.com However, its reactivity can be enhanced by the addition of transition metal salts, enabling the reduction of less reactive functional groups like nitroarenes. jsynthchem.comd-nb.info While specific conditions for the reduction of this compound's nitrile group are not detailed in the available literature, general methods for aryl nitrile reduction would likely be applicable. ethz.ch The selective reduction of the nitrile in the presence of the ketone and the bromo substituent would be a key challenge.

Catalytic hydrogenation is another important method for nitrile reduction, often employing catalysts such as palladium, platinum, or nickel. numberanalytics.comwisdomlib.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction.

Hydrolysis Pathways and Subsequent Derivatizations

The hydrolysis of the nitrile group in this compound can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The hydrolysis of nitriles is a well-established transformation in organic synthesis. The reaction typically requires heating with an aqueous acid or base.

Reactions at the Ketone Carbonyl Group and the α-Methylene Carbon

The ketone carbonyl group and the adjacent α-methylene carbon in this compound are pivotal for a variety of carbon-carbon bond-forming reactions.

Electrophilic Additions and Condensation Reactions Initiated at the Carbonyl

The ketone carbonyl group can undergo nucleophilic attack, leading to a variety of addition and condensation products. For example, condensation reactions with active methylene (B1212753) compounds, such as the Knoevenagel condensation, are common for β-keto compounds. wikipedia.orgresearchgate.net This reaction typically involves a base catalyst and results in the formation of a new carbon-carbon double bond. wikipedia.org

The Gewald reaction is another important transformation where the ketone functionality of a β-keto nitrile reacts with elemental sulfur and an amine to form a polysubstituted 2-aminothiophene. wikipedia.orgumich.eduorganic-chemistry.orgmdpi.com This multicomponent reaction provides a direct route to highly functionalized thiophenes.

The synthesis of pyrazoles from benzoylacetonitriles and hydrazines also involves the initial attack of the hydrazine (B178648) at the ketone carbonyl, forming a hydrazone which then undergoes cyclization. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov

Enolate Chemistry: Alkylation, Acylation, and Related Transformations

The α-methylene group, situated between the electron-withdrawing benzoyl and cyano groups, is highly acidic and can be readily deprotonated to form a stabilized enolate anion. shivajicollege.ac.in This enolate is a potent nucleophile and can participate in a variety of reactions.

Alkylation: The enolate of 3-aryl-3-oxopropanenitriles can be alkylated with various electrophiles, such as alkyl halides, in the presence of a base. acs.orgscilit.comorganic-chemistry.org This reaction allows for the introduction of alkyl substituents at the α-position. Rhodium(III)-catalyzed alkylation of pyridones with diazo compounds has also been reported, showcasing the versatility of enolate chemistry. acs.org Furthermore, photoredox catalysis has been employed for the decarboxylative alkylation of 3-aryl-oxetanes and -azetidines, proceeding through benzylic tertiary radicals. nih.gov

Acylation: The enolate can also undergo acylation with acylating agents like acid chlorides or anhydrides to introduce an acyl group at the α-carbon. organic-chemistry.orgnih.gov N-Heterocyclic carbene (NHC)-catalyzed acylation of 2-bromoacetonitrile with aromatic aldehydes represents an umpolung strategy for the synthesis of 3-aryl-3-oxopropanenitriles. nih.gov

The following table summarizes some of the key reactions of benzoylacetonitrile derivatives, which are analogous to the expected reactivity of this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Pyrazole Synthesis | Hydrazine hydrate, ethanol, reflux | 5-Aryl-3-aminopyrazole |

| Pyridine (B92270) Synthesis | Malononitrile (B47326), piperidine, ethanol, reflux | Substituted 2-amino-3-cyanopyridine |

| Gewald Reaction | Elemental sulfur, morpholine, ethanol, heat | 2-Amino-3-benzoylthiophene |

| Knoevenagel Condensation | Aldehyde or ketone, base catalyst | α,β-Unsaturated nitrile |

| α-Alkylation | Alkyl halide, base (e.g., NaH, K₂CO₃) | α-Alkyl-β-keto nitrile |

| α-Acylation | Acid chloride or anhydride, base | α-Acyl-β-keto nitrile |

Investigation of Tautomerism and Its Influence on Reactivity

The reactivity of β-ketonitriles like this compound is intrinsically linked to their tautomeric equilibria. unlp.edu.ar These molecules can exist in equilibrium between a keto form and an enol form. Theoretical and spectroscopic studies, such as those using NMR, are crucial for understanding this balance. researchgate.net

The primary tautomeric forms of this compound are the keto tautomer and the (Z)-enol tautomer, with the latter often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the nitrile nitrogen. The equilibrium between these forms is significantly influenced by the solvent. Aprotic, polar solvents like dimethyl sulfoxide (B87167) (DMSO) tend to favor the enol form. unlp.edu.ar The presence of these tautomers is critical as it dictates the molecule's reactive sites. The keto form presents a reactive methylene group (α-carbon), while the enol form offers a nucleophilic C=C double bond and an acidic hydroxyl group. The reactivity of β-ketonitriles is closely related to their structure and tautomeric distribution. unlp.edu.arresearchgate.net

Table 1: Tautomeric Forms of this compound

| Tautomer | Structural Features | Implied Reactivity |

| Keto Form | Contains a carbonyl group (C=O) and an adjacent methylene group (CH₂). | The α-protons on the methylene group are acidic and can be removed by a base, generating a nucleophilic carbanion for alkylation or acylation reactions. |

| Enol Form | Contains a hydroxyl group (OH) and a carbon-carbon double bond (C=C-CN). | The enol is a key intermediate in acid- and base-catalyzed reactions. The C=C bond can act as a nucleophile, and the hydroxyl group can be deprotonated. |

| Ketenimine Form | Contains a C=C=N-H functionality. | This form is generally less stable and not typically observed in significant concentrations in solution for most β-ketonitriles. researchgate.net |

Reactivity of the Bromo-Substituted Aromatic Ring

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The aryl bromide functionality is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org It is widely used to synthesize biaryl compounds. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.org For a substrate like this compound, this provides a direct route to introduce new aryl or vinyl substituents at the C3 position of the ring.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. gold-chemistry.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is invaluable for synthesizing aryl alkynes, which are important precursors in organic synthesis. rsc.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgrug.nl It has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. libretexts.org Applying this reaction to this compound allows for the direct introduction of primary or secondary amines, leading to a diverse range of N-arylated products.

Table 2: Overview of Key Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 3-Aryl(or Vinyl)-5-methylbenzoylacetonitrile |

| Sonogashira | R-C≡CH (Terminal Alkyne) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) | 3-Alkynyl-5-methylbenzoylacetonitrile |

| Buchwald-Hartwig | R¹R²NH (Amine) | Pd catalyst, Phosphine Ligand (e.g., XPhos, BINAP), Base (e.g., NaOt-Bu, K₃PO₄) | 3-(R¹R²-Amino)-5-methylbenzoylacetonitrile |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as bromide, on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.org

In this compound, the strongly electron-withdrawing benzoylacetonitrile moiety is positioned meta to the bromine atom. Because of this meta-relationship, the cyano and carbonyl groups cannot directly delocalize the negative charge of the Meisenheimer intermediate that would form from nucleophilic attack at the carbon bearing the bromine. libretexts.org Consequently, the substrate is not strongly activated towards the classical SNAr pathway, and such reactions would likely require harsh conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, which are outside the typical SNAr scope.

Electrophilic Aromatic Substitution: Scope and Limitations

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The regiochemical outcome of such a reaction on this compound is dictated by the directing effects of the three existing substituents.

Methyl Group (-CH₃): An activating, ortho, para-director.

Bromo Group (-Br): A deactivating, ortho, para-director. libretexts.org

Benzoylacetonitrile Group (-COC₂H₂CN): A strongly deactivating, meta-director.

The positions on the ring (numbered starting from the benzoylacetonitrile group as C1) are influenced as follows:

The methyl and bromo groups direct incoming electrophiles to positions C2, C4, and C6.

The benzoylacetonitrile group directs to position C5, which is already occupied by the methyl group.

Comprehensive Mechanistic Studies of Key Transformations

Identification and Characterization of Reaction Intermediates

The mechanisms of the key transformations involving this compound rely on the formation of specific, often transient, intermediates.

In transition-metal-catalyzed cross-coupling reactions , the mechanism proceeds via a catalytic cycle involving distinct organopalladium intermediates. For the Suzuki-Miyaura reaction, the generally accepted cycle is:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the activated boronic acid (boronate complex) is transferred to the palladium center, displacing the bromide. libretexts.org

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

For electrophilic aromatic substitution , the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org An incoming electrophile (E⁺) attacks the π-system of the benzene ring, forming a new C-E bond and a carbocation. This arenium ion is stabilized by delocalization of the positive charge over the ortho and para positions relative to the point of attack. researchgate.net The final step is the loss of a proton from the site of attack to restore the aromaticity of the ring. libretexts.org The stability of the potential arenium ion intermediates determines the regioselectivity of the reaction.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the speed at which a chemical reaction proceeds, providing insights into the reaction mechanism, the influence of reaction conditions, and optimization of product yield. For a compound like this compound, kinetic analysis would involve monitoring the concentration of reactants and products over time.

General Methodologies:

The rate of a reaction involving this compound can be determined by tracking changes in concentration of the reactants or products. This is often achieved using spectroscopic methods such as UV-Vis or NMR spectroscopy, or chromatographic techniques like HPLC. The rate law, which mathematically describes the reaction rate's dependence on reactant concentrations, can be derived from this data.

For instance, in the synthesis of related brominated nitrile compounds, kinetic studies have been employed to optimize reaction times and conditions. Studies on the radical bromination of 3-bromo-5-methylbenzonitrile, a potential precursor, indicate that optimal conversion is achieved within 8–10 hours, highlighting a balance between reaction completeness and selectivity.

Factors Influencing Reaction Rates:

Several factors can influence the reaction rate of this compound, including:

Temperature: Generally, an increase in temperature increases the reaction rate, as described by the Arrhenius equation. libretexts.org

Concentration: The rate of reaction is typically dependent on the concentration of the reactants, as defined by the reaction's rate law.

Catalyst: The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

A hypothetical data table for a kinetic study on a reaction involving this compound could look like this:

| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, identify transition states, and calculate activation energies, offering a theoretical complement to experimental kinetic data.

Transition State Theory:

At the heart of understanding reaction rates from a theoretical perspective is Transition State Theory (TST). wikipedia.orgfiveable.me TST posits that for a reaction to occur, reactants must pass through a high-energy state known as the activated complex or transition state. wikipedia.orgfiveable.me The rate of the reaction is then related to the concentration of this transition state species. fiveable.me

Computational Approaches:

For a molecule like this compound, computational studies would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This represents the transition state.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle point for a transition state) and calculating zero-point vibrational energies.

Reaction Pathway Mapping: Tracing the minimum energy path that connects reactants to products via the transition state, often referred to as the intrinsic reaction coordinate (IRC).

DFT calculations on related heterocyclic systems have been used to rationalize reaction mechanisms and regioselectivity. researchgate.netresearchgate.net For example, DFT modeling has been employed to understand the stereoselectivity of reactions involving substituted cyclohexanones by analyzing the approach of reactants to form the most stable chair conformation of the transition state. researchgate.net While specific studies on this compound are not readily found, similar computational approaches would be invaluable in predicting its reactivity and elucidating the mechanisms of its reactions.

A hypothetical energy profile for a reaction involving this compound, as determined by computational methods, could be visualized in a reaction coordinate diagram. This would show the relative energies of the reactants, transition state(s), and products, providing a quantitative measure of the reaction's activation energy.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.7 |

This table illustrates the kind of quantitative data that can be obtained from computational studies, providing deep insights into the reaction mechanism.

Applications of 3 Bromo 5 Methylbenzoylacetonitrile in Complex Organic Synthesis

Role as a Versatile Organic Building Block for Diverse Molecular Scaffolds

The chemical structure of 3-Bromo-5-methylbenzoylacetonitrile makes it an exceptionally useful building block in organic synthesis. The β-keto-nitrile group is a classic precursor for a variety of chemical transformations, while the aryl bromide provides a reactive handle for cross-coupling reactions. This combination allows for a modular approach to synthesis, where different parts of the molecule can be elaborated in a stepwise fashion to create diverse and complex molecular scaffolds.

The reactivity of this compound is multifaceted:

The β-keto-nitrile functionality is a 1,3-dicarbonyl equivalent, making it an ideal substrate for condensation reactions with various nucleophiles to form heterocyclic rings.

The aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of various aryl, alkyl, and amino substituents.

The methyl group can potentially undergo functionalization, although it is less reactive than the other sites.

This inherent reactivity allows chemists to use this compound to access a broad chemical space, making it a valuable intermediate in the synthesis of libraries of compounds for screening and development in medicinal chemistry and materials science.

Precursor for the Synthesis of Heterocyclic Structures

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The β-keto-nitrile portion of the molecule is a powerful synthon for building five- and six-membered rings containing nitrogen, oxygen, and sulfur atoms.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound provides a direct route to several important classes.

Pyridines: Substituted pyridines can be synthesized from β-keto-nitriles through multicomponent reactions like the Guareschi-Thorpe condensation. This involves the reaction of the keto-nitrile with an active methylene (B1212753) compound and ammonia (B1221849) or an ammonia source. The resulting dihydropyridine (B1217469) can then be oxidized to the corresponding aromatic pyridine (B92270). The Bohlmann-Rahtz pyridine synthesis is another relevant method where an enamine reacts with an ethynyl (B1212043) carbonyl compound, a reaction type for which the keto-nitrile can serve as a precursor. beilstein-journals.org A patent for antimalarial agents describes the use of a structurally similar benzoylacetonitrile (B15868) derivative, 3‐[3‐bromo‐4‐(morpholin‐4‐yl)phenyl]‐3‐oxopropanenitrile, in the synthesis of pyrazolo[3,4-b]pyridines, highlighting the utility of the bromo-benzoylacetonitrile scaffold in constructing complex pyridine-fused systems. google.com

Pyrimidines: Pyrimidine rings can be constructed by the condensation of a 1,3-dicarbonyl compound with urea (B33335) or a related derivative. growingscience.com this compound serves as the 1,3-dicarbonyl equivalent, reacting with urea, thiourea, or guanidine (B92328) in the presence of a base to form the corresponding 2-hydroxypyrimidine, 2-thioxopyrimidine, or 2-aminopyrimidine (B69317) derivative, respectively. A novel series of 5-bromo-pyrimidine derivatives with potential tyrosine kinase inhibitory activity has been synthesized from 5-bromo-2,4-dichloro pyrimidine, demonstrating the importance of bromo-substituted pyrimidines in medicinal chemistry. nih.gov

Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgorganic-chemistry.org While this compound is a 1,3-dicarbonyl equivalent, it can be chemically modified to generate the necessary 1,4-dicarbonyl precursor. Alternatively, the Knorr pyrrole (B145914) synthesis involves the reaction of an α-amino ketone with a β-ketoester, a pathway where derivatives of this compound could be employed. wikipedia.org The synthesis of 3-bromopyrroles is a key step for creating more complex derivatives via coupling reactions. wikipedia.orgresearchgate.net

Indoles: The synthesis of indoles can be approached by leveraging the aryl bromide functionality. While not a direct cyclization precursor itself, the bromine atom allows for palladium-catalyzed coupling reactions to install substituents necessary for subsequent indole (B1671886) ring formation. For instance, a Sonogashira coupling could introduce an alkyne, setting the stage for a Larock or Fischer indole synthesis. organic-chemistry.orgnih.gov The synthesis of 3-bromo-1-(tert-butyldimethylsilyl)indole is a well-established method for producing a stable intermediate that can undergo lithium-halogen exchange to generate a 3-lithioindole, which can then be reacted with various electrophiles. orgsyn.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Synthetic Method | Key Reagents | Role of this compound |

| Pyridine | Guareschi-Thorpe Condensation | Active methylene compound, Ammonia | Serves as the 1,3-dicarbonyl component. |

| Pyrimidine | Principle of Biginelli Reaction | Urea, Thiourea, or Guanidine | Acts as the three-carbon 1,3-dielectrophile. |

| Pyrrole | Paal-Knorr Synthesis (via precursor) | Primary Amine or Ammonia | Can be converted to a 1,4-dicarbonyl precursor. |

| Indole | Fischer or Larock Synthesis (via precursor) | Hydrazines or Amines/Alkynes | The aryl bromide allows for coupling reactions to build the necessary side chain for cyclization. |

The keto-nitrile moiety is also highly effective for the synthesis of oxygen-containing heterocycles. d-nb.inforesearchgate.netorganic-chemistry.org

Furans: The Paal-Knorr furan (B31954) synthesis, which requires a 1,4-dicarbonyl compound, is a common route. pharmaguideline.comorganic-chemistry.org As with pyrroles, this compound can be transformed into the requisite 1,4-dicarbonyl precursor. A more direct approach involves the reaction of the keto-nitrile with an α-haloketone under basic conditions (Feist-Benary furan synthesis). pharmaguideline.com The resulting furan would bear the 3-bromo-5-methylphenyl substituent, which can be further modified. 3-Bromofuran itself is a valuable starting material for synthesizing complex natural products and therapeutic agents. wikipedia.org

Pyrans: 4H-Pyrans and their derivatives can be synthesized via a multicomponent reaction involving an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound. nih.govresearchgate.netijcce.ac.ir In this context, this compound would act as the 1,3-dicarbonyl component, reacting with an aldehyde and malononitrile (B47326) in the presence of a base to yield a highly substituted 2-amino-4H-pyran-3-carbonitrile derivative.

Benzofurans: While the core structure of this compound does not directly lead to benzofuran (B130515), the aryl bromide is a key functional group for its construction. For example, a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization of the resulting aryl alkyne ether (formed after demethylation and etherification if starting from a methoxy-analogue), is a standard method for synthesizing benzofurans. nih.gov This highlights the potential of the compound as a precursor in a multi-step synthesis of benzofuran scaffolds.

The Gewald reaction is a powerful method for synthesizing 2-aminothiophenes, involving the condensation of a carbonyl compound, a nitrile, and elemental sulfur in the presence of a base. This compound is an ideal substrate, where the ketone and nitrile groups react with elemental sulfur and a suitable active methylene compound to form a substituted aminothiophene. Furthermore, reactions with 2-aminothiophenols can lead to the formation of fused heterocyclic systems. For example, the reaction of 3-bromo-benzoylacetone (a close analog) with 2-aminobenzenethiols in dimethylsulfoxide has been shown to produce 4H-1,4-benzothiazines through an oxidative cyclization mechanism. researchgate.net This suggests a similar pathway is accessible for this compound.

Utilization in the Synthesis of Advanced Organic Materials Precursors

The unique electronic properties arising from the combination of an aromatic ring, a bromine atom, and a conjugated keto-nitrile system make this compound a potential precursor for advanced organic materials. The aryl bromide functionality is particularly important, as it enables the use of palladium-catalyzed cross-coupling reactions to construct extended π-conjugated systems. By coupling this molecule with other aromatic or heteroaromatic boronic acids (Suzuki coupling) or alkynes (Sonogashira coupling), it is possible to synthesize precursors for:

Organic Light-Emitting Diodes (OLEDs): The resulting extended conjugated molecules could possess fluorescent or phosphorescent properties suitable for use as emitters or host materials in OLEDs.

Organic Photovoltaics (OPVs): The compound can serve as a building block for creating donor or acceptor materials used in the active layer of organic solar cells.

Dyes and Pigments: The benzoylacetonitrile core is a known chromophore, and its extension through cross-coupling can lead to the synthesis of novel dyes with tailored absorption and emission properties.

While specific applications of this compound in this area are not extensively documented, its structure contains the essential functionalities used in the rational design of precursors for high-performance organic materials.

Exploration of this compound in Total Synthesis Strategies of Natural Products and Analogues

In the total synthesis of natural products, having access to versatile and functionalized building blocks is crucial. This compound represents such a building block. The aryl bromide handle allows for its incorporation into complex molecular targets at various stages of a synthetic sequence. For instance, it could be used in the synthesis of indole alkaloids, where the indole nucleus is often constructed late-stage. nih.gov The bromo-substituted phenyl ring could be a key component of a larger natural product skeleton, with the keto-nitrile moiety being used to build an adjacent heterocyclic ring.

For example, the total synthesis of several aspidosperma alkaloids involved the use of a 3-ethyl-5-bromo-2-pyrone as a key starting material, demonstrating the strategic utility of a bromo-substituted ring in building complex polycyclic systems. nih.gov Similarly, this compound could be employed in Suzuki or other coupling reactions to link it to another complex fragment, followed by cyclization reactions of the keto-nitrile group to complete the synthesis of a natural product analogue. This approach is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution and in the solid state. For 3-Bromo-5-methylbenzoylacetonitrile, a combination of one-dimensional and multidimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the molecular structure.

Multidimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the methyl protons. The aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm. The methylene (-CH₂-) protons adjacent to the carbonyl and cyano groups would likely appear as a singlet around 4.0-4.5 ppm. The methyl (-CH₃) protons on the aromatic ring would resonate as a singlet further upfield, typically around 2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to be the most downfield signal (around 190 ppm), followed by the aromatic carbons (120-140 ppm) and the nitrile carbon (around 117 ppm). The methylene carbon and the methyl carbon would appear at the most upfield positions.

2D-COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For this compound, COSY would primarily show correlations among the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals for the methyl, methylene, and proton-bearing aromatic carbons based on their attached proton chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In this molecule, it could confirm the substitution pattern by showing correlations between the methyl protons and the adjacent aromatic proton.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-2 | ~7.8 | C-2, C-4, C-6, C=O | --- |

| H-4 | ~7.6 | C-2, C-4, C-6, C-5 | --- |

| H-6 | ~7.9 | C-2, C-4, C-5, C=O | --- |

| -CH₃ | ~2.4 | C-3, C-4, C-5 | --- |

| -CH₂- | ~4.2 | C=O, CN, C-1 | --- |

| C-1 | --- | ~138 | --- |

| C-2 | --- | ~129 | --- |

| C-3 | --- | ~139 | --- |

| C-4 | --- | ~130 | --- |

| C-5 | --- | ~123 (C-Br) | --- |

| C-6 | --- | ~135 | --- |

| -CH₃ | --- | ~21 | --- |

| -CH₂- | --- | ~30 | --- |

| C=O | --- | ~190 | --- |

| CN | --- | ~117 | --- |

Note: The chemical shift values are predicted based on analogous structures and general NMR principles. Actual experimental values may vary.

Solid-State NMR Applications for Polymorphic and Amorphous Forms

Solid-state NMR (ssNMR) is particularly useful for studying the structure of materials that are not soluble or crystalline, such as amorphous forms or different polymorphs. For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms of the compound would give rise to distinct ssNMR spectra due to variations in the local chemical environment and intermolecular packing.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous phases within a sample, which is important for understanding the physical properties and stability of the material.

Probe Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP/MAS) can provide insights into the proximity of different parts of the molecule in the solid state, revealing details about how the molecules pack together.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule and its fragments.

Fragmentation Pattern Analysis and Mechanistic Insights into Ion Formation

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). High-resolution measurement of this peak would confirm the elemental formula C₁₀H₈BrNO.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways:

Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment at [M-Br]⁺.

Acylium Ion Formation: Cleavage of the bond between the carbonyl group and the methylene group would lead to the formation of the stable 3-bromo-5-methylbenzoyl cation. This would be a prominent peak in the spectrum.

Loss of CO: The benzoyl cation could further fragment by losing a molecule of carbon monoxide.

Benzylic Cleavage: Fragmentation could also involve the nitrile-containing side chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Structure |

| 237/239 | [C₁₀H₈BrNO]⁺ (Molecular Ion) |

| 158 | [C₈H₆Br]⁺ |

| 183/185 | [C₈H₆BrO]⁺ (3-Bromo-5-methylbenzoyl cation) |

| 155/157 | [C₇H₆Br]⁺ |

| 41 | [C₂H₃N]⁺ (Acetonitrile fragment) |

Note: The m/z values are nominal masses. The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

Isotopic Labeling Strategies in Conjunction with Mass Spectrometry

Isotopic labeling is a powerful technique to trace the pathways of fragmentation in mass spectrometry. By synthesizing this compound with a specific atom replaced by its heavier isotope (e.g., ¹³C at the carbonyl position or deuterium (B1214612) on the methyl group), the origin of each fragment can be definitively determined. For example, labeling the carbonyl carbon with ¹³C would result in a 1 amu shift in the mass of the benzoyl cation and any subsequent fragments containing this carbon, confirming the proposed fragmentation mechanism.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. bldpharm.com If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

The resulting crystal structure would reveal:

Molecular Conformation: The relative orientation of the benzoyl and acetonitrile (B52724) moieties.

Planarity: The degree of planarity of the benzene ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be stabilized by various non-covalent interactions, such as dipole-dipole interactions involving the carbonyl and nitrile groups, and potentially halogen bonding involving the bromine atom. The presence of C-H···O and C-H···N hydrogen bonds would also be likely.

While a crystal structure for this compound is not publicly available, studies on similar benzoylacetonitrile (B15868) derivatives have shown that these molecules often exhibit rich intermolecular interactions that dictate their solid-state properties. researchgate.netiucr.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Conformational Analysis

Analysis of the vibrational spectra is often enhanced by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. While direct experimental spectra for this compound are not extensively documented in public literature, a robust analysis can be constructed by comparing its expected spectral features with those of structurally similar compounds, such as 4-Bromo-3-methylbenzonitrile, and by referencing established group frequencies. tandfonline.comrsc.org

Functional Group Characterization

The vibrational spectrum of this compound is dominated by the characteristic modes of its functional groups. Each group absorbs infrared radiation or scatters Raman light at specific frequencies, allowing for unambiguous identification.

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is one of the most characteristic bands in the spectrum. It typically appears in a relatively clear region of the mid-infrared spectrum, generally between 2260 and 2200 cm⁻¹. researchgate.net For benzonitrile (B105546) compounds, this band is strong and sharp. In a related compound, 4-Bromo-3-methylbenzonitrile, the C≡N stretch was observed at 2217 cm⁻¹ in the FTIR spectrum and 2338 cm⁻¹ in the Raman spectrum. researchgate.net A similar strong absorption is anticipated for this compound. The intensity of this band in the IR spectrum can be influenced by the electronic effects of the substituents on the benzene ring. researchgate.net

Carbonyl Group (C=O): The stretching vibration of the carbonyl group (νC=O) gives rise to a very strong and sharp absorption band in the IR spectrum, typically found in the range of 1780-1650 cm⁻¹. uc.edupg.edu.pl For aromatic ketones like acetophenone (B1666503) and its derivatives, this band commonly appears around 1700-1680 cm⁻¹. uomustansiriyah.edu.iq Conjugation with the phenyl ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹) due to delocalization of π-electrons, which slightly weakens the C=O bond. pg.edu.pl The presence of other substituents on the ring can further shift this frequency. cdnsciencepub.com For this compound, the C=O stretching vibration is expected to be a prominent feature in its IR spectrum within this region.

Aromatic Ring Vibrations: The substituted benzene ring gives rise to several characteristic vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. researchgate.net These bands are generally of weak to medium intensity.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring are observed in the 1625-1400 cm⁻¹ region. mdpi.com These bands, often appearing as a set of four peaks, are good indicators of the aromatic system. For 4-Bromo-3-methylbenzonitrile, these modes were identified in both FTIR and Raman spectra at various frequencies, including 1541, 1459, 1428, and 1375 cm⁻¹. tandfonline.com

C-H In-plane and Out-of-plane Bending: The in-plane bending vibrations for substituted benzenes are found in the 1300-1000 cm⁻¹ range, while the out-of-plane bending modes appear below 1000 cm⁻¹. The specific pattern of these out-of-plane bends is highly characteristic of the substitution pattern on the ring.

Methyl Group (-CH₃) Vibrations:

Stretching: Asymmetric and symmetric C-H stretching modes of the methyl group are expected just below 3000 cm⁻¹, typically around 2962 cm⁻¹ (asymmetric) and 2872 cm⁻¹ (symmetric). uc.eduspectroscopyonline.com

Bending: The asymmetric and symmetric bending (umbrella) modes appear near 1450 cm⁻¹ and 1375 cm⁻¹, respectively. uc.edu

Methylene Group (-CH₂-) Vibrations: The methylene group, situated between the carbonyl and nitrile functions, also has characteristic vibrations.

Stretching: Asymmetric and symmetric C-H stretches are anticipated around 2926 cm⁻¹ and 2853 cm⁻¹, respectively. spectroscopyonline.comumich.edu

Bending: The scissoring (bending) vibration is typically observed near 1465 cm⁻¹. uc.edu

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is found at lower frequencies, usually in the 680-515 cm⁻¹ range. Its position can be influenced by the mass of the bromine atom and its coupling with other vibrations. In the analysis of 4-Bromo-3-methylbenzonitrile, C-Br stretching was assigned to bands observed at 254 cm⁻¹ and 522 cm⁻¹ in the Raman spectrum. researchgate.net

The following tables summarize the expected vibrational frequencies for this compound based on the analysis of related compounds.

Table 1: Predicted Infrared (IR) Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching |

| 2965 - 2950 | Medium | Methyl (-CH₃) Asymmetric Stretching |

| 2930 - 2920 | Medium | Methylene (-CH₂) Asymmetric Stretching |

| 2875 - 2865 | Medium | Methyl (-CH₃) Symmetric Stretching |

| 2855 - 2845 | Medium | Methylene (-CH₂) Symmetric Stretching |

| 2240 - 2210 | Strong | Nitrile (C≡N) Stretching |

| 1700 - 1680 | Very Strong | Carbonyl (C=O) Stretching |

| 1610 - 1570 | Medium-Strong | Aromatic C=C Ring Stretching |

| 1470 - 1440 | Medium | Methyl/Methylene C-H Bending (Asymmetric/Scissoring) |

| 1380 - 1370 | Medium | Methyl (-CH₃) Symmetric (Umbrella) Bending |

| 1300 - 1000 | Medium-Strong | Aromatic C-H In-plane Bending |

| Below 1000 | Medium-Strong | Aromatic C-H Out-of-plane Bending |

| 680 - 515 | Medium-Strong | C-Br Stretching |

Table 2: Predicted Raman Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Strong | Aromatic C-H Stretching |

| 2970 - 2850 | Strong | Methyl & Methylene C-H Stretching |

| 2240 - 2210 | Strong | Nitrile (C≡N) Stretching |

| 1700 - 1680 | Weak-Medium | Carbonyl (C=O) Stretching |

| 1610 - 1570 | Very Strong | Aromatic C=C Ring Stretching |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| 680 - 515 | Strong | C-Br Stretching |

| Below 400 | Medium-Strong | Skeletal Bending Modes |

Conformational Analysis

This compound possesses conformational flexibility due to the potential for rotation around the single bonds linking the benzoyl group to the aromatic ring and the C(O)-CH₂ bond. The relative orientation of the carbonyl group and the phenyl ring, as well as the orientation of the acetylacetonitrile side chain, can lead to different stable conformers. rsc.org

Vibrational spectroscopy is particularly sensitive to such conformational isomers (rotamers). If multiple conformers coexist in a sample, the spectra can exhibit more bands than would be expected from a single structure. For instance, the C=O stretching band, which is very sensitive to its electronic environment, may appear as a split peak or as a main peak with a shoulder if two or more conformers with different degrees of conjugation or steric hindrance are present in equilibrium.

In the solid state, the molecule is typically locked into a single, lowest-energy conformation due to packing forces in the crystal lattice. This often results in sharper and more defined spectral bands compared to the liquid phase or in solution, where multiple conformers may be present. By comparing the spectra recorded in different phases (solid vs. solution in solvents of varying polarity), it is possible to study the conformational equilibrium. The appearance of new bands or significant changes in the relative intensities of existing bands upon changing the solvent can provide evidence for a shift in the conformational preference of the molecule. rsc.org Theoretical calculations of the potential energy surface can further aid in identifying the stable conformers and predicting their relative energies and vibrational spectra, offering a powerful synergy with experimental IR and Raman data. nih.gov

Computational Chemistry Approaches to 3 Bromo 5 Methylbenzoylacetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the electronic structure of organic molecules like 3-Bromo-5-methylbenzoylacetonitrile. By calculating the electron density, DFT can be used to derive a host of properties that are crucial for understanding and predicting the chemical behavior of the molecule.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule. The benzoyl group, being electron-withdrawing, is expected to lower the energy of the LUMO, making the carbonyl carbon a likely site for nucleophilic attack. The bromo and methyl substituents on the benzene (B151609) ring will modulate the electron density and thus the energies and localizations of the HOMO and LUMO. A hypothetical FMO analysis for this compound could yield the data presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -2.1 | Indicates the energy of the lowest energy orbital available to accept electrons. |

By mapping the regions of high HOMO density, one can identify the most probable sites for electrophilic attack, while the distribution of the LUMO would highlight the areas susceptible to nucleophilic attack.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating regions of different electrostatic potential. Typically, red represents areas of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, an EPS map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the carbonyl carbon and the carbon atom of the nitrile group would be expected to have a more positive potential, marking them as electrophilic centers.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations are excellent for understanding the electronic properties of a single, optimized geometry, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, the energy barriers between them, and the influence of the surrounding environment, such as a solvent.

An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with solvent molecules, and then solving Newton's equations of motion for every atom in the system. This would allow for the study of the rotational freedom around the single bonds, for instance, between the phenyl ring and the benzoyl group, and between the carbonyl and the acetonitrile (B52724) moiety. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule can significantly impact its reactivity and biological activity.

Reaction Pathway Modeling and Transition State Characterization in Catalyzed and Uncatalyzed Reactions

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This is particularly valuable for understanding reactions that are difficult to study experimentally. For this compound, one could model its participation in various reactions, such as nucleophilic additions to the carbonyl or nitrile groups, or cross-coupling reactions involving the bromo substituent.

Using DFT, researchers can calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. For instance, in a catalyzed reaction, the model could show how the catalyst lowers the activation energy by providing an alternative reaction pathway with lower-energy transition states. While specific studies on this compound are not publicly available, research on similar benzoylacetonitriles has utilized DFT to model complex, multi-step reactions, such as Rh(III)-catalyzed cascade oxidative annulations. researchgate.netacs.org

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. This can be invaluable for confirming the identity of a synthesized compound or for interpreting complex experimental spectra. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies.

The accuracy of these predictions has improved to the point where they are often in good agreement with experimental data. For example, by calculating the magnetic shielding of each nucleus in the molecule, one can predict the NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be obtained. While no specific in silico spectroscopic data for this compound has been published, Table 2 provides a hypothetical example of what such a prediction for its characteristic IR peaks might look like.

Table 2: Hypothetical In Silico Prediction of Key IR Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C≡N (Nitrile) | 2250 | Medium |

| C=O (Ketone) | 1690 | Strong |

| C-Br (Bromo) | 680 | Medium |

| Aromatic C-H | 3100-3000 | Weak to Medium |

Future Research Perspectives and Emerging Areas in 3 Bromo 5 Methylbenzoylacetonitrile Chemistry

Development of Novel Catalytic Systems for Highly Selective Transformations

The core structure of 3-Bromo-5-methylbenzoylacetonitrile is amenable to a wide array of catalytic transformations, a feature that has been demonstrated with analogous benzoylacetonitrile (B15868) compounds. The development of novel catalytic systems is a key area for future research, aiming to achieve high selectivity and efficiency in the modification of this molecule.

Researchers have successfully employed various transition-metal catalysts for the transformation of benzoylacetonitriles. For instance, Rh(III)-catalyzed C-H activation has been used to synthesize substituted benzo[de]chromenes through a tandem cyclization with diazo compounds. acs.org Similarly, Iridium(III) catalysts have facilitated tandem cyclizations of benzoylacetonitriles with diazo compounds. researchgate.net These precedents suggest that the 3-bromo-5-methyl derivative could undergo analogous C-H activation at the ortho-position to the benzoyl group, leading to complex polycyclic structures. The electronic influence of the bromo and methyl groups would likely play a significant role in the reactivity and regioselectivity of such transformations.

Enzymatic catalysis presents a green and highly selective alternative. Laccase-catalyzed α-arylation of benzoylacetonitrile with substituted hydroquinones has been shown to produce 2-substituted 3-oxo-3-phenylpropanenitriles under mild, aqueous conditions. osti.gov Lipases, in combination with other catalysts, have been used for the one-pot, three-component synthesis of tetrasubstituted furans from benzoylacetonitriles, aldehydes, and benzoyl chlorides. mdpi.com Applying these enzymatic systems to this compound could yield a variety of functionalized products with high chemo- and regioselectivity.

Table 1: Examples of Catalytic Transformations of Benzoylacetonitrile Derivatives

| Catalytic System | Transformation | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Rh(III) / Diazo Compounds | C-H Activation / Tandem Cyclization | Benzoylacetonitriles | Benzo[de]chromenes | acs.org |

| Laccase / Hydroquinones | α-Arylation | Benzoylacetonitrile | 2-Aryl-3-oxo-3-phenylpropanenitriles | osti.gov |

| Lipase / PBu₃ | Three-Component Reaction | Benzoylacetonitriles | Tetrasubstituted Furans | mdpi.com |

| Palladium / CO / Trimethylsilylacetonitrile | Carbonylative Coupling | Aryl Iodides | Benzoylacetonitrile Derivatives | acs.orgnih.gov |

Future work in this area could focus on developing catalytic systems that selectively target the C-Br bond for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), offering a pathway to highly decorated aromatic structures. Furthermore, dual catalytic systems that combine transition metal catalysis with other activation modes like photoredox catalysis could unlock novel reaction pathways. rsc.org

Exploration of Asymmetric Synthesis Applications Using Chiral Catalysts or Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. chiralpedia.com this compound, being a prochiral molecule at its α-carbon, is an excellent candidate for asymmetric transformations using chiral catalysts or auxiliaries. uwindsor.ca